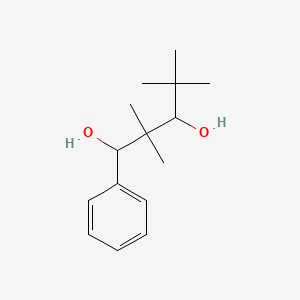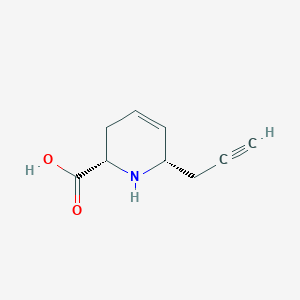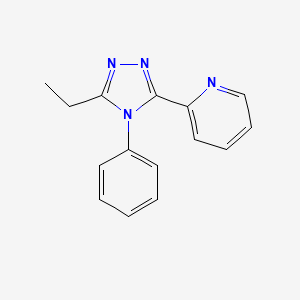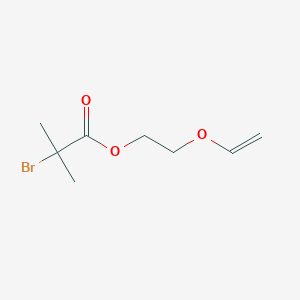
Propanoic acid, 2-bromo-2-methyl-, 2-(ethenyloxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-bromo-2-methyl-, 2-(ethenyloxy)ethyl ester is an organic compound with the molecular formula C8H13BrO3. This compound is characterized by the presence of a bromine atom, a methyl group, and an ethenyloxyethyl ester group attached to the propanoic acid backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-bromo-2-methyl-, 2-(ethenyloxy)ethyl ester typically involves the esterification of 2-bromo-2-methylpropanoic acid with 2-(ethenyloxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-bromo-2-methyl-, 2-(ethenyloxy)ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-hydroxy-2-methylpropanoic acid, 2-amino-2-methylpropanoic acid, or 2-thio-2-methylpropanoic acid can be formed.
Elimination Products: Alkenes such as 2-methylpropene.
Hydrolysis Products: 2-bromo-2-methylpropanoic acid and 2-(ethenyloxy)ethanol.
Scientific Research Applications
Propanoic acid, 2-bromo-2-methyl-, 2-(ethenyloxy)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanoic acid, 2-bromo-2-methyl-, 2-(ethenyloxy)ethyl ester involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions are mediated by specific molecular targets and pathways, depending on the reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-bromo-2-methyl-, ethyl ester
- Propanoic acid, 2-bromo-, methyl ester
- Propanoic acid, 2-bromo-, ethyl ester
Uniqueness
Propanoic acid, 2-bromo-2-methyl-, 2-(ethenyloxy)ethyl ester is unique due to the presence of the ethenyloxyethyl ester group, which imparts distinct reactivity and properties compared to other similar compounds
Properties
CAS No. |
288629-91-4 |
|---|---|
Molecular Formula |
C8H13BrO3 |
Molecular Weight |
237.09 g/mol |
IUPAC Name |
2-ethenoxyethyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C8H13BrO3/c1-4-11-5-6-12-7(10)8(2,3)9/h4H,1,5-6H2,2-3H3 |
InChI Key |
PLEADNSPXNOJTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCOC=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride](/img/structure/B15166130.png)
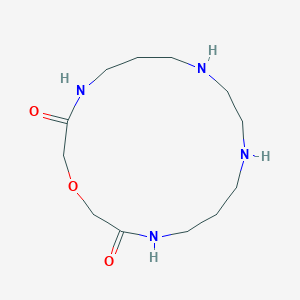
![1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine](/img/structure/B15166136.png)

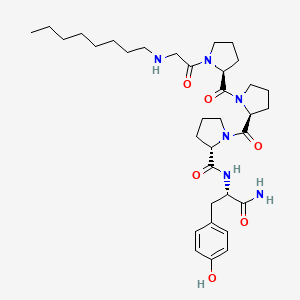
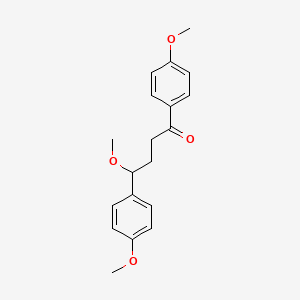
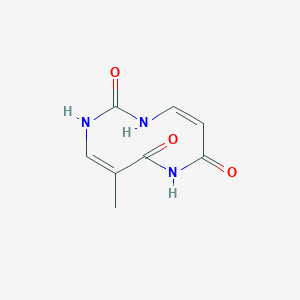
![N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine](/img/structure/B15166182.png)
![Acetamide,2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)-](/img/structure/B15166186.png)
![N'-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B15166192.png)
![5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B15166201.png)
